3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C22H21NO4S. It has gained significant attention in scientific research due to its potential therapeutic applications. The compound is characterized by the presence of a benzoic acid moiety linked to a sulfamoyl group, which is further attached to a 3,3-diphenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid typically involves the following steps:
Formation of the 3,3-Diphenylpropylamine: This can be achieved through the reduction of 3,3-diphenylpropionitrile using a reducing agent such as lithium aluminum hydride.
Sulfamoylation: The 3,3-diphenylpropylamine is then reacted with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling with Benzoic Acid: The sulfamoyl chloride is then coupled with benzoic acid in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,3-Diphenylpropyl)amino]benzoic acid
- 3-[(3,3-Diphenylpropyl)carbamoyl]benzoic acid
- 3-[(3,3-Diphenylpropyl)thio]benzoic acid
Uniqueness
3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid is unique due to its sulfamoyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions and interactions, making the compound versatile for different applications.
Properties
IUPAC Name |
3-(3,3-diphenylpropylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c24-22(25)19-12-7-13-20(16-19)28(26,27)23-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21,23H,14-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMTYZGNGKIIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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